molecular formula C19H22N6O3S4 B12459647 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide

Cat. No.: B12459647
M. Wt: 510.7 g/mol
InChI Key: FBSMJELOLDBQIA-UHFFFAOYSA-N
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Description

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is a complex organic compound that features multiple heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide typically involves multiple steps. The process begins with the preparation of the core heterocyclic structures, followed by their functionalization and coupling.

    Preparation of 1,3,4-thiadiazole and benzothiazole cores: These heterocycles are synthesized through cyclization reactions involving appropriate precursors such as thiosemicarbazides and ortho-aminothiophenols.

    Functionalization: The thiadiazole and benzothiazole cores are functionalized with acetylamino and butylamino groups, respectively, through acylation and amination reactions.

    Coupling: The functionalized heterocycles are then coupled using sulfanyl linkers to form the final compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl groups can be oxidized to sulfoxides or sulfones.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The acetylamino and butylamino groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide has several applications in scientific research:

    Medicinal Chemistry: Potential use as a drug candidate due to its complex structure and potential biological activity.

    Pharmaceuticals: Investigation as a lead compound for the development of new therapeutic agents.

    Materials Science: Use in the development of advanced materials with specific electronic or optical properties.

    Biological Studies: Examination of its interactions with biological targets to understand its mechanism of action.

Mechanism of Action

The mechanism of action of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide is unique due to its combination of multiple heterocyclic structures and functional groups, which may confer distinct biological and chemical properties compared to similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C19H22N6O3S4

Molecular Weight

510.7 g/mol

IUPAC Name

2-[[6-[[2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3-benzothiazol-2-yl]sulfanyl]-N-butylacetamide

InChI

InChI=1S/C19H22N6O3S4/c1-3-4-7-20-15(27)9-29-18-23-13-6-5-12(8-14(13)31-18)22-16(28)10-30-19-25-24-17(32-19)21-11(2)26/h5-6,8H,3-4,7,9-10H2,1-2H3,(H,20,27)(H,22,28)(H,21,24,26)

InChI Key

FBSMJELOLDBQIA-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CSC1=NC2=C(S1)C=C(C=C2)NC(=O)CSC3=NN=C(S3)NC(=O)C

Origin of Product

United States

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